molecular formula C9H6FNO3S B2588577 2-Oxo-1H-quinoline-6-sulfonyl fluoride CAS No. 2138192-10-4

2-Oxo-1H-quinoline-6-sulfonyl fluoride

Cat. No.: B2588577
CAS No.: 2138192-10-4
M. Wt: 227.21
InChI Key: RITWPKGYNQHMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1H-quinoline-6-sulfonyl fluoride is a chemical compound that belongs to the quinoline family It is characterized by the presence of a sulfonyl fluoride group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1H-quinoline-6-sulfonyl fluoride typically involves the reaction of quinoline derivatives with sulfonyl fluoride reagents. One common method is the reaction of 2-oxo-1H-quinoline with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1H-quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Quinoline Derivatives: Formed from oxidation or reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-Oxo-1H-quinoline-6-sulfonyl fluoride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Oxo-1H-quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The quinoline ring may also interact with other molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

2-Oxo-1H-quinoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:

    2-Oxo-1H-quinoline-4-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at a different position on the quinoline ring.

    2-Oxo-1H-quinoline-6-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    Quinoline-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

Properties

IUPAC Name

2-oxo-1H-quinoline-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITWPKGYNQHMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.